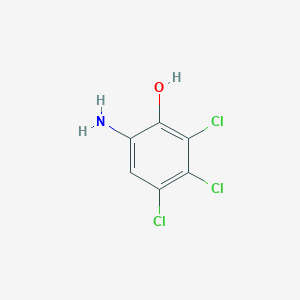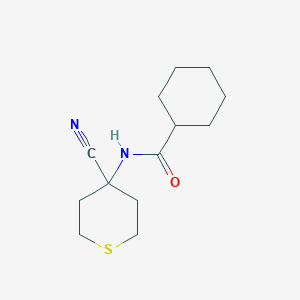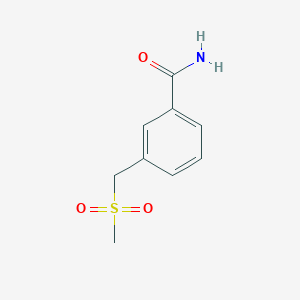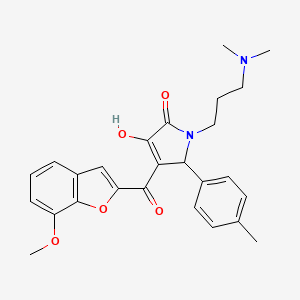![molecular formula C16H17FN2O4 B2889419 [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate CAS No. 871921-49-2](/img/structure/B2889419.png)
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate, also known as CMFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMFM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. For example, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function.
Biochemical and Physiological Effects:
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, inhibition of acetylcholinesterase activity, and anti-inflammatory activity. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that it is relatively easy to synthesize and purify. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to exhibit a high degree of selectivity for specific enzymes and receptors, which may make it a promising candidate for drug development. However, one limitation of using [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate. One potential area of research is the development of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate derivatives that exhibit improved selectivity and potency for specific enzymes and receptors. In addition, further studies are needed to elucidate the mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate and to optimize its use in drug development. Finally, studies are needed to evaluate the safety and efficacy of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate in animal models and in clinical trials.
Synthesemethoden
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate involves the reaction of 3-fluoro-4-methoxybenzoic acid with cyanocyclopentylcarbamic acid tert-butyl ester, followed by the addition of thionyl chloride and subsequent reaction with methylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate exhibits anti-tumor activity by inducing apoptosis in cancer cells. In addition, [(1-Cyanocyclopentyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-22-13-5-4-11(8-12(13)17)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXOOQVZDKKTKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

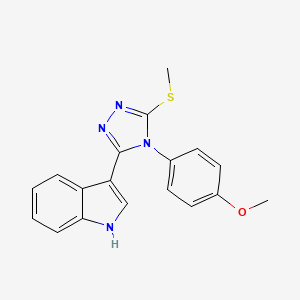
![6-Bromo-4-chloro-2-methylbenzo[d]thiazole](/img/structure/B2889339.png)

![(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2889341.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2889345.png)
![3-((4-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889346.png)
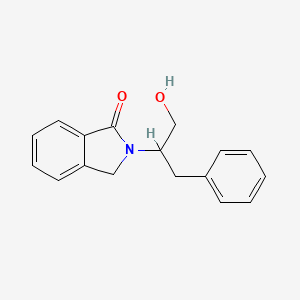
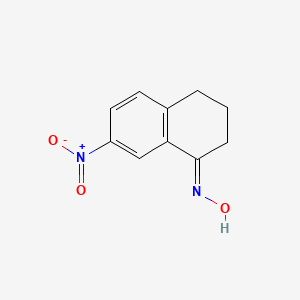
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)
